4-Amino-3-fluoropyridin-2(1H)-one

Medicinal Chemistry Nucleoside Analog Antitumor

4-Amino-3-fluoropyridin-2(1H)-one (CAS 105252-97-9) is a fluorinated heterocyclic building block of the 4-amino-2(1H)-pyridinone class, bearing a fluorine atom at the 3-position. This compound serves as a key synthetic intermediate in the preparation of 3-deazacytosine nucleoside analogs with demonstrated antitumor activity in lymphoid leukemia models.

Molecular Formula C5H5FN2O
Molecular Weight 128.1 g/mol
CAS No. 105252-97-9
Cat. No. B011528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-fluoropyridin-2(1H)-one
CAS105252-97-9
Molecular FormulaC5H5FN2O
Molecular Weight128.1 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1N)F
InChIInChI=1S/C5H5FN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9)
InChIKeyAILAIIIKPAXPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-fluoropyridin-2(1H)-one (CAS 105252-97-9): Sourcing Guide for a Differentiated Fluorinated Pyridinone Building Block


4-Amino-3-fluoropyridin-2(1H)-one (CAS 105252-97-9) is a fluorinated heterocyclic building block of the 4-amino-2(1H)-pyridinone class, bearing a fluorine atom at the 3-position . This compound serves as a key synthetic intermediate in the preparation of 3-deazacytosine nucleoside analogs with demonstrated antitumor activity in lymphoid leukemia models [1]. Commercially, it is available from multiple suppliers at purities typically ranging from 95% to 98%+ .

Why 4-Amino-3-fluoropyridin-2(1H)-one Cannot Be Replaced by Non-Fluorinated or Alternative Halogen Analogs


Substituting this compound with non-fluorinated, chloro, or bromo analogs is not straightforward because the 3-fluoro substituent critically modulates both electronic properties and biological activity. In a comparative study of 3-deazacytosine nucleosides, the 3-fluoro-substituted ribonucleoside (derived from 4-amino-3-fluoro-2(1H)-pyridinone) exhibited an ID50 of 1.07 × 10⁻⁵ M against L1210 lymphoid leukemia cells, whereas the corresponding 5-fluoro positional isomer was notably less potent [1]. At the heterocycle level, the 3,5-difluoro analog showed superior L1210 activity (ID50 ~5 × 10⁻⁶ M), but its synthesis requires a more complex five-step route from pentafluoropyridine, compared to a simpler bis-defluorination strategy for the mono-fluoro compound [1]. Additionally, the Hammett meta constant (σₘ) for fluorine is 0.34, versus approximately 0.37 for chlorine and 0.39 for bromine, translating to measurably different electron-withdrawing character that alters heterocycle reactivity and downstream product profiles [2].

Quantitative Evidence Guide: 4-Amino-3-fluoropyridin-2(1H)-one Differentiation Data


3-Fluoro vs. 5-Fluoro Positional Isomer: Superior Antileukemic Potency of the 3-Fluoro Nucleoside in L1210 Cells

The ribonucleoside derived from 4-amino-3-fluoro-2(1H)-pyridinone (compound 17, NSC-378066) exhibited an ID50 of 1.07 × 10⁻⁵ M against L1210 lymphoid leukemia cells in culture, representing the most potent compound among all mono-fluorinated nucleosides tested [1]. In contrast, the 5-fluoro positional isomer nucleoside (compound 18) showed markedly weaker activity, with its ID50 exceeding 1 × 10⁻⁵ M (the study reported all fluorine-substituted 3-deazacytosines had ID50 values >1 × 10⁻⁵ M, but compound 17 was explicitly identified as the most active) [1]. This demonstrates that the 3-fluoro regioisomer provides a potency advantage of at least ~1.3-fold over the 5-fluoro isomer based on the ID50 threshold.

Medicinal Chemistry Nucleoside Analog Antitumor

3-Fluoro vs. 3,5-Difluoro Analog: Synthetic Accessibility Advantage with Retained In Vivo Activity

The 3,5-difluoro heterocycle (compound 6) required a five-step synthesis starting from pentafluoropyridine, whereas 4-amino-3-fluoro-2(1H)-pyridinone (compound 7) was accessed via a simpler bis-defluorination of 4-amino-3,5,6-trifluoro-2(1H)-pyridinone with hydrazine [1]. Despite the 3,5-difluoro heterocycle showing superior in vitro potency (ID50 ~5 × 10⁻⁶ M against L1210), only the 3-fluoro nucleoside (compound 17) demonstrated confirmed in vivo DN2 activity (% T/C 169–230) at five dose levels (25–300 mg/kg) against P388 lymphocytic leukemia in mice [1]. This suggests that the mono-fluoro compound balances synthetic tractability with meaningful in vivo efficacy.

Synthetic Chemistry Process Chemistry Drug Development

Fluorine vs. Chlorine and Bromine at the 3-Position: Differentiated Electronic Modulation Measured by Hammett σₘ Constants

The electron-withdrawing character of the 3-position substituent directly influences the reactivity and biological profile of 4-amino-2(1H)-pyridinone derivatives. The Hammett meta substituent constant (σₘ) for fluorine is 0.34, compared to 0.37 for chlorine and 0.39 for bromine [1]. Although these values broadly classify all three halogens as electron-withdrawing, the increment from F to Cl (Δσₘ = +0.03) and from F to Br (Δσₘ = +0.05) corresponds to systematically stronger electron withdrawal by the heavier halogens. This results in measurably different acid dissociation behavior of the pyridinone ring and altered hydrogen-bonding capacity of the 4-amino group, which in turn affects target binding .

Physical Organic Chemistry SAR Medicinal Chemistry

C–F vs. C–Cl Bond Strength: Enhanced Metabolic and Chemical Stability of the Fluorinated Scaffold

The carbon–fluorine bond dissociation energy (BDE) is approximately 485 kJ/mol, compared to ~339 kJ/mol for C–Cl and ~285 kJ/mol for C–Br [1]. This ~146 kJ/mol difference between C–F and C–Cl translates to significantly greater resistance to metabolic oxidative dehalogenation by cytochrome P450 enzymes, a property class-level evidence associates with prolonged half-life and reduced reactive metabolite formation for fluorinated heterocycles [2]. The 3-fluoro substituent therefore confers a stability advantage that the 3-chloro (CAS 55290-73-8) and 3-bromo (CAS 107842-74-0) analogs cannot match.

Metabolic Stability Drug Metabolism Process Chemistry

Commercial Purity and Storage Differentiation: 98%+ Grades Available with Defined Long-Term Stability Conditions

Commercial suppliers offer 4-amino-3-fluoropyridin-2(1H)-one at purity specifications ranging from 95% (AKSci) to 98%+ (Fluorochem/CymitQuimica) . The compound is soluble in DMSO at >50 mg/mL but sparingly soluble in water (<1 mg/mL) . Long-term storage requires protection from UV light (amber vials), an inert atmosphere (nitrogen or argon), and cool, dry conditions; stability in pH 6–8 buffers is maintained for at least 24 hours . In contrast, the 3-chloro analog (CAS 55290-73-8) requires storage under inert gas at 2–8 °C, indicating greater inherent instability .

Chemical Procurement Quality Control Compound Management

Research and Procurement Application Scenarios for 4-Amino-3-fluoropyridin-2(1H)-one


Medicinal Chemistry: Synthesis of 3-Deazacytosine Nucleoside Antitumor Agents

4-Amino-3-fluoropyridin-2(1H)-one (heterocycle 7) is the direct precursor for nucleoside 17 (NSC-378066), which demonstrated confirmed DN2 in vivo activity (% T/C 169–230) against P388 lymphocytic leukemia at five dose levels (25–300 mg/kg) [1]. The 3-fluoro regioisomer provided superior L1210 cell potency (ID50 = 1.07 × 10⁻⁵ M) compared to the 5-fluoro positional isomer [1]. Medicinal chemistry teams developing nucleoside antitumor agents should procure this specific building block rather than the 5-fluoro isomer or non-fluorinated analog to maximize the probability of achieving both in vitro potency and in vivo efficacy.

Chemical Biology: Probe Development Requiring Defined Electronic Modulation at the 3-Position

The 3-fluoro substituent provides a Hammett σₘ of 0.34, offering a distinct electronic environment compared to 3-chloro (σₘ = 0.37) or 3-bromo (σₘ = 0.39) analogs [2]. This differentiated electron-withdrawing profile directly impacts the pKa of the pyridinone ring (predicted pKa ≈ 10.43 for the fluoro compound) and hydrogen-bonding capacity of the 4-amino group. Probe development programs requiring precise tuning of heterocycle electronics for target engagement should select the 3-fluoro compound when the design hypothesis calls for the weakest halogen electron-withdrawing effect.

Process Chemistry: Route Scouting with Favorable Synthetic Accessibility

The bis-defluorination route to 4-amino-3-fluoro-2(1H)-pyridinone (from 4-amino-3,5,6-trifluoro-2(1H)-pyridinone with hydrazine) offers a shorter synthetic sequence than the five-step route required for the 3,5-difluoro analog from pentafluoropyridine [1]. Process chemistry groups evaluating scalable routes to fluorinated pyridinone intermediates should prioritize the 3-fluoro compound when a balance of synthetic efficiency and downstream biological activity is required.

Compound Management: Room-Temperature Stable Building Block for Library Synthesis

4-Amino-3-fluoropyridin-2(1H)-one can be shipped and stored at room temperature under inert atmosphere with UV protection , in contrast to the 3-chloro analog which requires refrigerated storage at 2–8 °C . Its DMSO solubility (>50 mg/mL) supports high-concentration stock solution preparation for automated library synthesis platforms, while its stability in pH 6–8 buffers for ≥24 hours facilitates biological assay workflows . Compound management facilities should select this building block over halogen analogs when minimizing cold-chain logistics and maximizing solvent compatibility are priorities.

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